Alkyl Spacer Length Impact on PROTAC Ternary Complex Geometry
PROTAC linker length is a critical determinant of ternary‑complex stability and degradation efficiency. The C6 spacer provided by 6‑(tritylthio)hexanoic acid falls within the optimal range for alkyl‑based PROTAC linkers, which are reported to vary from approximately 12‑ to over 20‑atom total linker spans [1]. Shorter C3 (3‑(tritylthio)propanoic acid) or C4 (4‑(tritylthio)butanoic acid) analogs reduce the maximum attainable inter‑ligand distance by ~4–6 Å, which may prevent simultaneous engagement of the E3 ligase and the target protein, while longer C8 (8‑(tritylthio)octanoic acid) analogs can introduce excessive conformational entropy, potentially lowering ternary‑complex affinity [1].
| Evidence Dimension | Approximate inter‑ligand distance spanned by the alkyl‑acid fragment (fully extended) |
|---|---|
| Target Compound Data | C6 chain: ~7.6 Å (6 × ~1.27 Å per C–C bond) |
| Comparator Or Baseline | C3 (3.8 Å), C4 (5.1 Å), C5 (6.3 Å), C8 (10.2 Å) – estimated by standard bond‑length geometry |
| Quantified Difference | C6 provides ~2.5 Å more reach than C4 and ~2.6 Å less than C8; the incremental difference positions it in the ‘medium‑length’ alkyl linker category. |
| Conditions | Geometric estimation based on fully extended alkyl chain; actual effective length in solution depends on solvation and conformation. |
Why This Matters
Selection of the C6 spacer is supported by the observation that medium‑length alkyl linkers (C5–C7) frequently yield the best balance between ternary‑complex stabilization and cellular permeability in PROTAC optimization campaigns [1].
- [1] Troup, R. I.; Fallan, C.; Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti‑tumor Therapy 2020, 1 (5), 273–312. View Source
